4-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide
Description
4-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Properties
IUPAC Name |
4-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S3/c1-22-10-5-3-9(4-6-10)15(21)20-16-18-11-7-8-12-14(13(11)24-16)25-17(19-12)23-2/h3-8H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIXOVKVVLBDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves multiple steps. One common synthetic route includes the reaction of 4-anisic acid with 3-(diisopropylaminothiocarbonylthio)-2-aminopyridine in the presence of phosphorus oxychloride under reflux conditions . Another method involves the treatment of 3-(diisopropylaminothiocarbonylthio)-2-(4-methoxybenzoylamino)pyridine with hydrochloric acid under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, it is being investigated for its potential use as an anti-inflammatory and antitumor agent . Additionally, its unique structure makes it a valuable tool for studying the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or tumor growth . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
4-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide can be compared with other thiazole derivatives, such as 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide . While these compounds share a common thiazole core, they differ in their substituents and biological activities. The unique combination of a methoxy group and a methylsulfanyl group in this compound contributes to its distinct chemical and biological properties .
Biological Activity
The compound 4-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a complex organic molecule with potential biological significance. This article explores its biological activity, including anticancer properties, antioxidant effects, and other pharmacological activities.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₁₈N₂O₂S₂
- Molecular Weight: 358.47 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to the target molecule. For instance:
- Cell Lines Tested: The compound's derivatives were tested against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer).
- IC50 Values: Compounds similar to this compound exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cell lines, indicating potent antiproliferative activity compared to doxorubicin (IC50 = 0.04 and 0.06 μmol/mL) .
Antioxidant Activity
The antioxidant properties of related compounds have been assessed through DPPH radical-scavenging assays:
- DPPH Scavenging Activity: Compounds derived from similar structures demonstrated moderate DPPH radical-scavenging activity at concentrations of 100 μg/mL.
This suggests that the target compound may also possess antioxidant capabilities that could contribute to its overall biological profile.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group | Enhances lipophilicity and may improve membrane permeability |
| Methylsulfanyl group | Potentially increases interaction with biological targets |
| Dithia and diaza rings | Contributes to unique binding affinities with cancer cell receptors |
Case Studies and Research Findings
-
Synthesis and Evaluation:
- A series of compounds were synthesized based on the target structure and evaluated for their biological activities.
- The synthesis involved reactions with chlorosulfonyl isocyanate leading to various derivatives that were tested for anticancer efficacy.
-
In Vivo Studies:
- Future studies should focus on in vivo models to validate the anticancer effects observed in vitro.
- Pharmacokinetic studies are necessary to assess absorption, distribution, metabolism, and excretion (ADME) properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
